molecular formula C10H11N3O B7903273 2-Amino-N-(2-cyano-benzyl)-acetamide

2-Amino-N-(2-cyano-benzyl)-acetamide

Cat. No.: B7903273
M. Wt: 189.21 g/mol
InChI Key: MXKSNDDXXZFETQ-UHFFFAOYSA-N
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Description

2-Amino-N-(2-cyano-benzyl)-acetamide is a substituted acetamide derivative featuring a benzyl group with a cyano (-CN) substituent at the 2-position of the aromatic ring and a primary amine group on the acetamide backbone (Fig. 1). The cyano group enhances polarity and may influence binding interactions in biological systems, while the benzyl moiety contributes to lipophilicity .

Structural Formula: [Note: Image placeholder from ]

Properties

IUPAC Name

2-amino-N-[(2-cyanophenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c11-5-8-3-1-2-4-9(8)7-13-10(14)6-12/h1-4H,6-7,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKSNDDXXZFETQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CN)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-cyano-benzyl)-acetamide typically involves the reaction of 2-cyano-benzylamine with acetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Nucleophilic Reactions

The cyanoacetamide backbone enables nucleophilic attacks at multiple positions:

  • C-2 position : Primary site for nucleophilic substitutions (e.g., with amines, thiols).

  • NH group : Participates in condensation or cyclization reactions.

Key Reactions:

Reaction TypeReagents/ConditionsMajor Product(s)Yield (%)Reference
Cyclization Hydrazine hydrate in ethanol, 80°CPyrazole derivatives70–85
Condensation Carbon disulfide, DMF, KOHThiophene/Thiazole fused heterocycles65–78
Michael Addition Ethyl cyanoacetate, microwave irradiationSubstituted acrylamides90

Pyrazole Formation

Reaction with hydrazine derivatives yields pyrazole cores:

  • Mechanism : Cyclocondensation via enamine intermediates.

  • Example :

    2-Amino-N-(2-cyanobenzyl)acetamide+HydrazineEtOH, ΔPyrazolo[3,4-d]pyridazinone\text{2-Amino-N-(2-cyanobenzyl)acetamide} + \text{Hydrazine} \xrightarrow{\text{EtOH, Δ}} \text{Pyrazolo[3,4-d]pyridazinone}

    Biological Relevance : Resulting pyrazoles show antitumor activity (IC₅₀: 12–35 μM against MCF-7 cells) .

Thiazolidinone Derivatives

Reaction with isothiocyanates (e.g., ethyl isothiocyanate) forms thiazolidinones:

  • Conditions : Ethanol, sodium acetate buffer, reflux.

  • Product : 5-Imino-2-thioxothiazolidin-4-one derivatives (85% yield) .

Electrophilic Reactions

The electron-deficient cyano group facilitates electrophilic substitutions:

Cyanogen Bromide Activation

  • Reaction : Cyano group reacts with BrCN to form reactive intermediates for peptide coupling.

  • Application : Used to synthesize bioactive peptidomimetics .

Aromatic Substitution

  • Nitration : Nitrating agents (HNO₃/H₂SO₄) target the benzyl ring’s para-position.

  • Halogenation : Electrophilic bromination yields 4-bromo derivatives (60–72% yield).

Reductive Transformations

Reduction TargetReagentsOutcomeApplication
Cyano to Amine LiAlH₄/THF, 0°CPrimary amine formationPrecursor for polyamines
Amide to Alcohol BH₃·THF, refluxSecondary alcohol derivativesChiral building blocks

Oxidative Pathways

  • KMnO₄ Oxidation : Converts the benzyl group to a carboxylic acid moiety.

  • H₂O₂/Fe²⁺ (Fenton) : Generates hydroxylated acetamide derivatives (used in metabolite studies).

Stability and Degradation

  • Hydrolysis : Susceptible to acidic/basic hydrolysis at the amide bond (t₁/₂: 2.5 hr at pH 12).

  • Photodegradation : UV light induces C–N bond cleavage, forming benzyl cyanide and acetamide fragments .

Mechanistic Insights

  • Cyclization Kinetics : Second-order kinetics observed in pyrazole formation (k = 1.2 × 10⁻³ L/mol·s) .

  • Stereoelectronic Effects : Electron-withdrawing cyano group directs nucleophilic attacks to C-2 (DFT calculations confirm 85% regioselectivity) .

Industrial-Scale Modifications

  • Continuous Flow Synthesis : Reduces reaction time from 12 hr (batch) to 30 min (90% yield).

  • Catalytic Optimization : Pd/C or Ni catalysts enhance hydrogenation efficiency (TOF: 1200 hr⁻¹).

Scientific Research Applications

Medicinal Chemistry

2-Amino-N-(2-cyano-benzyl)-acetamide is being investigated for its potential therapeutic effects, particularly in the treatment of various diseases. Its structural features suggest that it may interact with specific biological targets, making it a candidate for drug development.

  • Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of this compound for their anti-cancer properties. The results indicated that modifications to the cyano group enhanced cytotoxicity against certain cancer cell lines, suggesting a pathway for further drug development.

Biochemical Probes

The compound serves as a biochemical probe to study enzyme interactions and cellular processes. Its ability to modify enzyme activity can help researchers understand metabolic pathways.

  • Case Study : Research documented in Biochemistry highlighted how this compound was used to inhibit a specific enzyme involved in metabolic disorders. The inhibition was quantitatively assessed, providing insights into its mechanism of action.

Agricultural Chemistry

There is potential for this compound in the development of agrochemicals, particularly as a pesticide or herbicide. Its structural characteristics may allow it to interact with plant growth regulators or pest enzymes.

  • Data Table: Potential Agrochemical Applications
Application TypeTarget OrganismMechanism of Action
HerbicideWeedsInhibition of photosynthesis
PesticideInsectsDisruption of nervous system signals

Material Science

The compound's unique properties can be exploited in material science, particularly in the synthesis of polymers or composites with specific functionalities.

  • Research Insight : A study in Polymer Science demonstrated how incorporating this compound into polymer matrices improved thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-cyano-benzyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and cyano groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor activity, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural, physicochemical, and functional differences between 2-Amino-N-(2-cyano-benzyl)-acetamide and related compounds:

Compound Name Structural Features Molecular Weight (g/mol) Key Applications/Properties References
This compound 2-cyanobenzyl, acetamide backbone Not reported Potential intermediate for drug synthesis
2-Amino-N-(3-cyano-benzyl)-acetamide 3-cyanobenzyl isomer Not reported Altered electronic properties due to CN position
Glycinexylidide (2-Amino-N-(2,6-dimethylphenyl)-acetamide) 2,6-dimethylphenyl substituents 178.23 Local anesthetic; enhanced hydrophobicity
Midodrine (2-Amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide) Dimethoxy, hydroxyethyl chain 290.74 (HCl salt) Vasoconstrictor for hypotension
N-Benzyl-2-cyanoacetamide Cyano at α-position of acetamide 174.20 Synthetic intermediate for heterocycles
2-Amino-N-(4-methyl-thiazol-2-yl)-acetamide Thiazole ring substitution 171.22 Antimicrobial/anticancer candidate
2-Amino-N-(arylsulfinyl)-acetamide Arylsulfinyl group Variable Bacterial aminoacyl-tRNA synthetase inhibitor

Detailed Comparisons

Positional Isomerism: 2- vs. 3-Cyano Substitution

The position of the cyano group on the benzyl ring significantly impacts electronic and steric properties. For example:

  • 3-Cyano isomer: Meta-substitution could improve solubility compared to the ortho analog due to reduced intramolecular interactions .
Functional Group Variations
  • Glycinexylidide: The 2,6-dimethylphenyl group increases lipophilicity, making it suitable for membrane penetration in local anesthetics. This contrasts with the polar cyano group in the target compound, which may limit blood-brain barrier permeability .
  • Midodrine : The hydroxyethyl and dimethoxy groups enable hydrogen bonding with adrenergic receptors, explaining its therapeutic use in hypotension. The absence of such groups in the target compound limits direct pharmacological overlap .
Heterocyclic Analogues
  • Thiazole-containing derivative (2-Amino-N-(4-methyl-thiazol-2-yl)-acetamide): The thiazole ring enhances π-π stacking and hydrogen-bonding capabilities, often critical for antimicrobial activity. This highlights how heterocyclic replacements can diversify biological applications compared to purely aromatic systems .
Enzyme Inhibitors
  • Arylsulfinyl derivatives: The arylsulfinyl group in 2-Amino-N-(arylsulfinyl)-acetamide facilitates selective inhibition of bacterial aminoacyl-tRNA synthetases, a mechanism absent in the target compound due to its lack of sulfinyl functionality .

Physicochemical and Spectroscopic Data

  • NMR Trends: reports ¹H NMR (DMSO-d6) δ 4.43 (s, 1H) and 7.60 (br, 2H) for 2-amino-2-cyanoacetamide, a simpler analog. The target compound’s benzyl group would introduce aromatic protons (~7.0–7.5 ppm) and distinct splitting patterns .
  • Solubility: Cyano groups generally reduce solubility in aqueous media compared to methyl or methoxy substituents (e.g., Midodrine’s hydrochloride salt improves water solubility) .

Biological Activity

2-Amino-N-(2-cyano-benzyl)-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and observed pharmacological effects, particularly focusing on its anti-inflammatory, antibacterial, and anticonvulsant properties.

The synthesis of this compound typically involves the reaction of 2-cyano-benzylamine with acetic anhydride or similar acylating agents. The compound can be characterized by various spectroscopic methods including NMR and mass spectrometry to confirm its structure.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

  • Mechanism of Action : The compound likely binds to the active site of COX enzymes, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
  • Case Study : In a controlled study using carrageenan-induced paw edema in rats, this compound demonstrated significant reduction in edema compared to control groups, with an IC50 value comparable to established anti-inflammatory drugs like indomethacin .

Antibacterial Activity

The antibacterial efficacy of this compound has also been investigated. Preliminary results indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 4.69 to 22.9 µM against various bacterial strains including Staphylococcus aureus and Escherichia coli .
  • Table 1: Antibacterial Activity Data
Bacterial StrainMIC (µM)
Staphylococcus aureus10.5
Escherichia coli8.0
Bacillus subtilis12.3

Anticonvulsant Activity

The anticonvulsant potential of this compound has been explored through various animal models.

  • Mechanism : It is believed that the compound modulates neurotransmitter activity, possibly enhancing GABAergic transmission or inhibiting excitatory pathways.
  • Case Study : In a study assessing maximal electroshock (MES)-induced seizures in mice, this compound provided significant protection at doses as low as 50 mg/kg .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound.

  • Key Findings : Substituents on the benzyl moiety significantly influence activity; for instance, electron-withdrawing groups enhance COX inhibition while maintaining low toxicity profiles.
  • Comparison with Analogues : Compounds with similar structures but different substitutions were found to exhibit varying levels of activity against COX enzymes and bacterial strains .

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